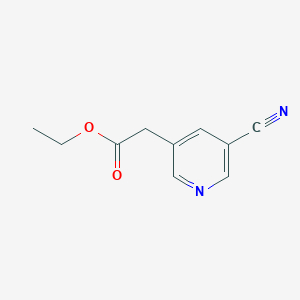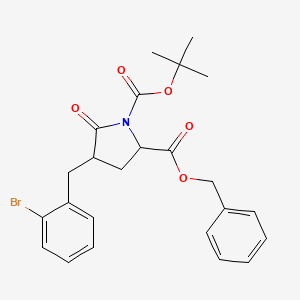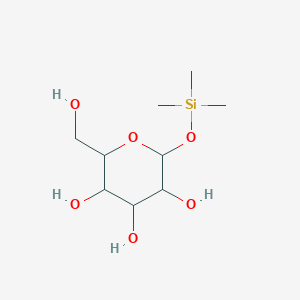
acetic acid;erbium;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;erbium;hydrate, also known as erbium(III) acetate hydrate, is a compound consisting of acetic acid and erbium in a hydrated form. The chemical formula for this compound is Er(CH₃COO)₃·xH₂O. It appears as a pink powder, crystals, or chunks and is soluble in water . This compound is primarily used in the synthesis of optical materials and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Erbium(III) acetate hydrate can be synthesized by reacting erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving erbium oxide in acetic acid, followed by evaporation of the solvent to obtain the hydrated form of erbium acetate .
Industrial Production Methods
In industrial settings, erbium(III) acetate hydrate is produced by dissolving erbium oxide in acetic acid under controlled conditions. The solution is then subjected to evaporation and crystallization processes to obtain the desired hydrated form. The purity of the final product can be adjusted by varying the concentration of acetic acid and the temperature during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Erbium(III) acetate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, erbium(III) acetate hydrate decomposes to form erbium oxide (Er₂O₃) through intermediate stages involving the formation of ketene (CH₂=C=O) and other compounds.
Hydrolysis: In the presence of water, erbium(III) acetate hydrate can undergo hydrolysis to form erbium hydroxide and acetic acid.
Common Reagents and Conditions
Thermal Decomposition: Heating erbium(III) acetate hydrate at temperatures around 90°C leads to the formation of anhydrous erbium acetate.
Hydrolysis: The presence of water at room temperature facilitates the hydrolysis of erbium(III) acetate hydrate.
Major Products Formed
Erbium Oxide (Er₂O₃): Formed through thermal decomposition.
Erbium Hydroxide (Er(OH)₃): Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Erbium(III) acetate hydrate has a wide range of applications in scientific research, including:
Optical Materials: Used in the synthesis of optical materials due to its unique luminescent properties.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biomedical Imaging: Utilized in the development of contrast agents for biomedical imaging techniques.
Material Science: Employed in the preparation of advanced materials, such as thin films and nanomaterials.
Mecanismo De Acción
The mechanism of action of erbium(III) acetate hydrate involves its ability to interact with various molecular targets and pathways. In optical materials, the erbium ions (Er³⁺) exhibit unique luminescent properties, making them suitable for use in lasers and other photonic devices . In catalysis, erbium(III) acetate hydrate acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants .
Comparación Con Compuestos Similares
Erbium(III) acetate hydrate can be compared with other similar compounds, such as:
Holmium(III) Acetate: Similar in structure and properties, but with different luminescent characteristics.
Thulium(III) Acetate: Another rare earth acetate with distinct optical properties.
Ytterbium(III) Acetate: Used in similar applications but with different catalytic and luminescent properties.
Erbium(III) acetate hydrate stands out due to its unique combination of luminescent and catalytic properties, making it highly valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H14ErO7 |
|---|---|
Peso molecular |
365.43 g/mol |
Nombre IUPAC |
acetic acid;erbium;hydrate |
InChI |
InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Clave InChI |
RZNADUOMWZFAKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)



![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)


![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)

![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)

